molecular formula C10H10N2OS B13325749 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Cat. No.: B13325749
M. Wt: 206.27 g/mol
InChI Key: NCMSCQBCNWHUFU-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a pyrimidine-based compound designed for research and development applications. Compounds featuring a thiophene-substituted pyrimidine core, such as this one, are of significant interest in medicinal chemistry for the development of new therapeutic agents. Scientific literature indicates that structurally related thiophenyl-pyrimidine derivatives exhibit promising biological activities. One key area of research involves combating antibiotic-resistant bacteria. A closely related analog has been demonstrated to possess potent antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with a mechanism of action linked to the effective inhibition of FtsZ polymerization and GTPase activity, thereby disrupting bacterial cell division . This mechanism targets the bacterial divisome, which is considered an attractive area for new antibiotic development . Furthermore, the 2-(4-methylsulfonylphenyl)pyrimidine structural class, to which this compound is related, has been explored for developing highly potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme . Such inhibitors are investigated as tools for imaging inflammation and as potential anti-inflammatory drugs . Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for designing and synthesizing new molecules for screening in antibacterial and anti-inflammatory assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methyl-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-11-8(6-10(13)12-7)5-9-3-2-4-14-9/h2-4,6H,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMSCQBCNWHUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Core

a. Cyclization of 2-Amino-4,6-dichloropyrimidine derivatives

One common approach involves starting with substituted pyrimidine precursors such as 2,4,6-trichloropyrimidine or 2,4-dichloropyrimidine, which are amenable to nucleophilic substitution reactions. For example, the synthesis can begin with 2,4,6-trichloropyrimidine, which undergoes selective substitution at the 6-position with a thiophen-2-ylmethyl nucleophile.

Reaction Conditions:

  • Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Use of bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  • The nucleophile, thiophen-2-ylmethyl halide or thiophen-2-ylmethyl derivatives, reacts with the pyrimidine ring at the 6-position selectively due to its higher reactivity.

b. Alkylation at the 6-position

Alternatively, the pyrimidine nucleus can be synthesized via condensation reactions involving β-dicarbonyl compounds and amidines, followed by specific alkylation at the 6-position with thiophen-2-ylmethyl halides.

Functionalization at the 4-Position

a. Formation of the pyrimidin-4-ol moiety

The hydroxyl group at the 4-position can be introduced through oxidation or hydrolysis of pyrimidine derivatives. For example, starting from pyrimidine-4,6-dichloride, selective hydrolysis at the 4-position yields the pyrimidin-4-ol.

b. Synthesis via nucleophilic substitution

The 4-position hydroxyl can also be introduced by nucleophilic attack of hydroxide or related nucleophiles on suitable pyrimidine precursors, followed by purification.

Specific Methods for the Target Compound

Method 1: Multi-step Synthesis via Pyrimidine Derivatives

  • Step 1: Synthesis of 2,4,6-trichloropyrimidine or 2,4-dichloropyrimidine.
  • Step 2: Nucleophilic substitution at the 6-position with thiophen-2-ylmethyl nucleophile, typically using potassium carbonate in DMF or DMSO under reflux.
  • Step 3: Hydrolysis or oxidation to introduce the 4-hydroxyl group, possibly using dilute acid or oxidizing agents such as hydrogen peroxide.
  • Step 4: Purification via recrystallization or chromatography.

Reaction Scheme:

2,4,6-Trichloropyrimidine + Thiophen-2-ylmethyl halide → 2,6-Dichloro-4-(thiophen-2-ylmethyl)pyrimidine
→ Hydrolysis/Oxidation → 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Method 2: Direct Alkylation of Pyrimidin-4-ol

  • Starting from 2-methylpyrimidin-4-ol, selective alkylation at the 6-position can be achieved with thiophen-2-ylmethyl halides in the presence of bases such as potassium carbonate, under reflux conditions in polar solvents.

Optimization and Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution Thiophen-2-ylmethyl halide + K2CO3 DMF or DMSO Reflux (~80°C) 4-6 hours 55-82% Selective substitution at 6-position
Hydrolysis/Oxidation Dilute acid or hydrogen peroxide Water or acetic acid Room temp to 50°C 1-4 hours Variable Converts chlorinated intermediates to hydroxyl derivatives
Alkylation Pyrimidin-4-ol + Thiophen-2-ylmethyl halide Ethanol or acetonitrile Reflux (~80°C) 4-8 hours 60-70% Regioselective at 6-position

Research Findings and Analytical Data

  • Reaction Monitoring: Thin layer chromatography (TLC) and LC-MS are employed to monitor reaction progress.
  • Purification: Recrystallization from ethanol, acetone, or DMF, or column chromatography.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms structure, with characteristic signals for pyrimidine and thiophene moieties. Melting point analysis and elemental analysis verify purity.

Summary of Literature Sources

Source Key Contribution Relevance to Synthesis
Novikov et al., 2005 Synthesis of pyrimidin-4-one derivatives Foundation for pyrimidine core synthesis
Gagnon et al., 2007 Alkylation of thiopyrimidines Methodology for selective substitution
Xie et al., 2013 Synthesis of trifluoromethyl pyrimidines Techniques for introducing trifluoromethyl groups, adaptable for thiophenyl groups
ACS Omega, 2021 Functionalization of pyrimidin-4-ol Strategies for regioselective modifications

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl and thiophen-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Bases like potassium carbonate or sodium hydride in solvents like DMF or tetrahydrofuran (THF) are frequently employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit dihydrofolate reductase (DHFR) by mimicking the natural substrate and preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol Thiophen-2-ylmethyl (CH₂-thiophene) C₁₀H₁₀N₂OS 212.27 (calculated) Hypothesized enhanced lipophilicity
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol Trifluoromethyl (CF₃) C₆H₅F₃N₂O 178.11 Electron-withdrawing, metabolic stability
2-Methyl-6-phenyl-pyrimidin-4-ol Phenyl (C₆H₅) C₁₁H₁₀N₂O 186.21 Studied via HPLC; brominated derivative available
4-Oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile Thiophen-2-yl (direct attachment) C₉H₆N₃OS 220.23 Antibacterial activity
6-(Methoxymethyl)-2-phenylpyrimidine-4-ol Methoxymethyl (CH₂OCH₃) C₁₂H₁₂N₂O₂ 216.24 Melting point: 183–185°C

Key Observations :

  • Electronic Effects : The trifluoromethyl group (CF₃) in 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is strongly electron-withdrawing, which may increase acidity of the 4-hydroxyl group and improve metabolic stability compared to thiophen-2-ylmethyl .
  • Synthetic Flexibility : Thiophene substituents are introduced via alkylation (e.g., using thiophen-2-ylmethyl halides) or condensation reactions, as seen in the synthesis of 6-(thiophen-2-yl) derivatives .

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, analogues like 6-(methoxymethyl)-2-phenylpyrimidine-4-ol melt at 183–185°C , and brominated derivatives (e.g., 5-bromo-2-methyl-6-phenyl-pyrimidin-4-ol) are separable via HPLC .
  • Solubility : Thiophene and trifluoromethyl groups reduce aqueous solubility compared to polar substituents (e.g., methoxymethyl). For instance, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is likely less soluble in water due to its hydrophobic CF₃ group .

Biological Activity

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a thiophen-2-ylmethyl group at the 6-position, this compound exhibits potential as an antimicrobial and anticancer agent, among other therapeutic applications.

The molecular formula of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is C_11H_12N_2OS, with a molar mass of approximately 206.26 g/mol. The unique arrangement of the thiophene and pyrimidine rings contributes to its reactivity and biological effects, particularly through interactions with various biological targets.

Biological Activities

Research indicates that 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol exhibits significant biological activities, including:

1. Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations, suggesting its potential as an antibacterial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

2. Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, it may disrupt cancer cell proliferation.

3. Antiviral Potential
Research has highlighted the compound's ability to inhibit HIV-1 reverse transcriptase, indicating its potential as an antiviral agent. Studies have shown effective inhibition at micromolar concentrations, underscoring its relevance in antiviral drug development.

The mechanism by which 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol exerts its biological effects is primarily through enzyme inhibition. Its structure allows it to mimic natural substrates, leading to competitive inhibition of critical enzymes involved in metabolic pathways.

Case Studies

Recent case studies have explored the synthesis and biological evaluation of derivatives based on 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol:

  • Synthesis Methodology : A common synthetic route involves nucleophilic substitution reactions using 2-methylpyrimidin-4-ol and thiophen-2-ylmethyl bromide in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide.
  • Biological Evaluation : In vitro studies demonstrated that derivatives exhibited varying degrees of antimicrobial activity depending on structural modifications, highlighting the importance of substituent nature on biological efficacy.

Future Directions

Further research is essential to fully elucidate the biological activity and mechanisms of action of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents will be crucial for advancing its development as a therapeutic candidate.

Q & A

What are the common synthetic routes for preparing 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol?

The synthesis typically involves cyclization reactions of substituted precursors, such as thiophene-containing ketones, with urea or thiourea under basic conditions (e.g., NaOH in ethanol) . For example, refluxing the reaction mixture in ethanol followed by recrystallization yields the pyrimidin-4-ol core. Alternative methods may incorporate thiophene-2-ylmethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the heteroaromatic moiety .

How can reaction conditions be optimized to improve yield and purity?

Systematic optimization is critical:

  • Temperature : Higher reflux temperatures (e.g., 80–90°C) may accelerate cyclization but risk side reactions.
  • Solvent polarity : Ethanol or DMF can influence reaction kinetics and product solubility.
  • Catalysts : Transition metals (e.g., Pd for coupling reactions) or Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .
  • Design of Experiments (DoE) : Multivariate analysis identifies optimal parameter combinations .

What spectroscopic techniques confirm the compound’s structure?

  • NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm; pyrimidine C=O at ~160 ppm) .
  • IR : Hydroxyl (O–H stretch ~3200 cm⁻¹) and aromatic C=C bonds (~1500 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
  • X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks .

How does substitution on the pyrimidine ring influence biological activity?

Comparative studies with analogs (e.g., trifluoromethyl or methoxy substituents) reveal:

  • Thiophene-2-ylmethyl : Enhances lipophilicity and π-π stacking with biological targets, potentially improving antiparasitic activity .
  • Hydroxyl group at C4 : Critical for hydrogen-bond donor-acceptor interactions in enzyme inhibition .
    Advanced molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Plasmodium enzymes .

What are the known biological activities of structural analogs?

Pyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities. For example:

  • 4-(4-Methoxyphenyl)pyrimidin-2-ol : IC₅₀ values of 1.2–3.5 µM against Trypanosoma brucei .
  • Trifluoromethyl analogs : Increased metabolic stability due to electron-withdrawing effects .
    In vitro assays (e.g., Alamar Blue for parasite viability) are recommended for validation .

How to resolve contradictions between computational and experimental data?

  • Molecular Dynamics (MD) Simulations : Account for protein flexibility and solvation effects missed in static docking .
  • Metabolomic Profiling : Identifies off-target interactions or metabolic degradation .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to validate docking predictions .

How is purity assessed during synthesis?

  • HPLC : Retention time and peak integration (≥95% purity) .
  • Elemental Analysis : Confirms C, H, N, S composition within 0.4% of theoretical values .
  • TLC : Monitors reaction progress using silica plates and UV visualization .

What in silico tools predict pharmacokinetic properties?

  • SwissADME : Estimates LogP (lipophilicity), bioavailability, and blood-brain barrier permeability .
  • pkCSM : Predicts ADMET profiles (e.g., hepatic metabolism, toxicity) .
  • Molecular Dynamics : Simulates membrane permeation rates .

What stability considerations apply to storage?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group .
  • Degradation Monitoring : Periodic ¹H NMR or HPLC detects hydrolytic cleavage of the thiophene-pyrimidine bond .

How is regioselectivity controlled in substitution reactions?

  • Directing Groups : Use of –NH₂ or –OCH₃ to guide electrophilic substitution at specific ring positions .
  • Protecting Groups : Temporarily block the C4 hydroxyl (e.g., silylation with TBSCl) during functionalization .
  • Catalysts : Pd-mediated C–H activation for selective C6 modification .

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